2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride

Description

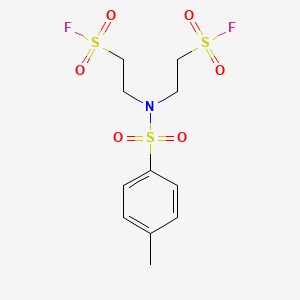

2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride is a fluorinated sulfonamide derivative characterized by dual sulfonyl functionalities: a fluoroethyl sulfonyl group and a toluene-4-sulfonyl moiety. Its sulfonyl fluoride groups are highly reactive, enabling nucleophilic substitution reactions, while the aromatic toluene sulfonyl group may enhance stability or confer specific binding properties.

Properties

Molecular Formula |

C11H15F2NO6S3 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

2-[2-fluorosulfonylethyl-(4-methylphenyl)sulfonylamino]ethanesulfonyl fluoride |

InChI |

InChI=1S/C11H15F2NO6S3/c1-10-2-4-11(5-3-10)23(19,20)14(6-8-21(12,15)16)7-9-22(13,17)18/h2-5H,6-9H2,1H3 |

InChI Key |

UJHKJTBZDLDNIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCS(=O)(=O)F)CCS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of toluene-4-sulfonyl chloride with 2-aminoethanesulfonyl fluoride in the presence of a base, followed by the introduction of the fluorosulfonyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride groups can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Hydrolysis: The sulfonyl fluoride groups can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve controlled temperatures and the use of solvents like water, ethanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while hydrolysis can produce sulfonic acids.

Scientific Research Applications

2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride has several scientific research applications:

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride groups act as electrophilic centers, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is harnessed in various chemical and biological processes, including enzyme inhibition and protein modification.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Sulfonyl Fluoride Derivatives

Several ethanesulfonyl fluoride derivatives share the core sulfonyl fluoride (-SO₂F) group but differ in substituents and complexity:

The target compound’s dual sulfonyl groups and aromatic substituent distinguish it from simpler fluorinated analogs. Its higher molecular weight and aromaticity may reduce volatility compared to linear perfluorinated derivatives (e.g., 2127-74-4) .

Functional Group Variations: Sulfonamides vs. Sulfonyl Fluorides

- Sulfonamides (e.g., 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide, CAS 346692-38-4 ): Contain -SO₂NH- groups; less reactive than sulfonyl fluorides. Common in pharmaceuticals (e.g., antibiotics, diuretics). The target compound’s sulfonyl fluoride groups offer superior reactivity for covalent bonding (e.g., in polymer crosslinking).

Sulfonylureas (e.g., metsulfuron methyl ):

- Feature -SO₂NHC(O)NH- linkages; agrochemical applications (herbicides).

- The target compound lacks urea moieties but may share sulfonyl-driven stability.

Perfluorinated Compounds with Ether Linkages

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (CAS 16090-14-5 ):

- Contains perfluorinated ether chains and a sulfonyl fluoride group.

- High hydrophobicity and chemical inertness; used in high-performance materials (e.g., fuel cell membranes).

Biological Activity

2-((2-Fluorosulfonyl-ethyl)-(toluene-4-sulfonyl)-amino)-ethanesulfonyl fluoride is a sulfonamide derivative with potential applications in medicinal chemistry due to its unique structural features, including the fluorosulfonyl and sulfonamide functional groups. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Sulfonamides are known to act primarily as inhibitors of bacterial dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis. The fluorosulfonyl group may also impart unique reactivity, allowing for interactions with various biological macromolecules.

Inhibition Studies

Research indicates that compounds containing sulfonyl fluoride groups exhibit significant inhibitory activity against several enzymes involved in metabolic pathways. For instance, studies have shown that sulfonyl fluorides can covalently modify serine residues in active sites of enzymes, thereby inhibiting their function .

Antimicrobial Activity

A study evaluating the antimicrobial properties of sulfonamide derivatives demonstrated that this compound exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to its ability to inhibit DHPS effectively .

Enzyme Interaction

In vitro assays showed that this compound can inhibit toluene dioxygenase from Pseudomonas putida, an enzyme involved in aromatic compound degradation. The inhibition was dose-dependent, with significant effects observed at micromolar concentrations. This suggests potential applications in bioremediation processes where control over microbial metabolism is required .

Research Findings

Q & A

Q. How can hybrid experimental-computational approaches optimize reaction conditions for scale-up?

- Methodological Answer : Machine learning models (e.g., random forests) trained on reaction databases predict optimal solvent/base combinations. Microfluidic reactors enable high-throughput screening of temperature and residence time. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor real-time conversion. Case studies show 20–30% yield improvements by coupling DFT-predicted transition states with flow chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.